2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.21474379 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Recognition and Supramolecular Assembly
Molecular recognition studies have showcased the adaptability of adamantane derivatives in forming one-dimensional motifs through hydrogen bonding with various simple and functionalized dicarboxylic acids. This adaptability highlights their potential in creating persistently structured assemblies for advanced material design and drug delivery systems (Karle, Ranganathan, & Haridas, 1997).
Host-Guest Chemistry
Research into the host-guest chemistry between β-cyclodextrin and adamantane derivatives, including bio-conjugatable adamantane acids, has provided insights into designing drug delivery systems. The inclusion complexes formed exhibit diverse adamantane-to-CD ratios and guest locations, underlining the utility of adamantane derivatives in nanomedicine (Wang et al., 2021).
Photoinduced Electron Transfer and Decarboxylation
Adamantane amino acids activated by phthalimide have shown significant photochemical reactivity, undergoing photoinduced electron transfer and decarboxylation. This process leads to the formation of complex polycyclic molecules with potential biological interest, demonstrating the application of adamantane derivatives in synthesizing biologically relevant molecules through photochemistry (Mandić, Mlinarić-Majerski, Griesbeck, & Basarić, 2016).
Gas and Organic Vapor Adsorption
Microporous poly(Schiff base) structures constructed from adamantane units have shown high adsorption capacities for gases like hydrogen and carbon dioxide, as well as organic vapors such as benzene and cyclohexane. These materials' ability to selectively adsorb these substances makes them promising for applications in gas storage, CO2 capture, and the recovery of organic pollutants (Li, Zhang, & Wang, 2014).
Molecular Conformations in Solution
Studies on the molecular conformations of cyclohexanecarboxylic acid derivatives, including adamantane-containing compounds, have provided valuable insights into their structural properties in aqueous solutions. Understanding these conformations is crucial for their applications in medicinal chemistry, as it affects their biological activity and interaction with biomolecules (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Properties
IUPAC Name |
2-(1-adamantylmethylcarbamoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c21-17(15-3-1-2-4-16(15)18(22)23)20-11-19-8-12-5-13(9-19)7-14(6-12)10-19/h12-16H,1-11H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRINOZNASHQYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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